DROMOSTANOLONE PROPIONATE

Catalog No.
S526641
CAS No.
521-12-0
M.F
C23H36O3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DROMOSTANOLONE PROPIONATE

CAS Number

521-12-0

Product Name

DROMOSTANOLONE PROPIONATE

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1

InChI Key

NOTIQUSPUUHHEH-UXOVVSIBSA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

solubility

Soluble in DMSO, not in water

Synonyms

2 alpha-methyldihydrotestosterone propionate, Drolban, dromostanolone propionate, drostanolone propionate, Masteril, Masterone, NSC 12198, NSC-12198

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C

The exact mass of the compound Drostanolone propionate is 360.26645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12198. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstanols - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dromostanolone propionate (CAS 521-12-0) is a synthetic, 17β-propionate esterified derivative of dihydrotestosterone (DHT) featuring a critical 2α-methyl modification. In pharmacological research and formulation development, it is primarily procured for its highly predictable, short-acting pharmacokinetic profile, characterized by an elimination half-life of approximately 2 days in oil-based depots [1]. Unlike unmodified DHT, the 2α-methyl group provides significant steric hindrance against enzymatic degradation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle and peripheral tissues . Furthermore, its lack of an aromatizable ring structure ensures zero conversion to estrogenic metabolites, making it an essential baseline compound for purely androgenic receptor assays and estrogen-null endocrine modeling [2].

Substituting dromostanolone propionate with its unesterified base or alternative esters fundamentally disrupts assay timelines and tissue stability. Procuring unesterified dromostanolone results in poor lipid solubility and rapid systemic clearance, failing to maintain steady-state receptor saturation in depot models [1]. Conversely, substituting with dromostanolone enanthate extends the elimination half-life to over 5 days, which prevents the rapid washout required for short-term, tightly controlled temporal assays [2]. Furthermore, substituting with standard unmethylated DHT leads to rapid deactivation into inactive 3α-androstanediol by 3α-HSD in muscle tissue, rendering it useless for sustained peripheral tissue modeling .

Pharmacokinetic Control via Propionate Esterification

The selection of the propionate ester over the enanthate ester is dictated by the need for precise temporal control in in vivo models. Dromostanolone propionate demonstrates an elimination half-life of approximately 2 days when administered via intramuscular oil depot, allowing for rapid systemic clearance and tight assay control [1]. In contrast, dromostanolone enanthate exhibits a prolonged half-life of 5 to 7 days, significantly extending the washout period and complicating short-term protocol designs [2].

Evidence DimensionElimination half-life (intramuscular oil depot)
Target Compound DataDromostanolone propionate (~2 days)
Comparator Or BaselineDromostanolone enanthate (~5-7 days)
Quantified Difference60-70% reduction in elimination half-life, enabling rapid washout.
ConditionsIntramuscular injection in oil-based vehicle.

Procuring the propionate ester is mandatory for short-term endocrine studies requiring rapid clearance and precise temporal modulation of androgenic activity.

Metabolic Stability in Skeletal Muscle Assays

A primary driver for selecting dromostanolone over standard dihydrotestosterone (DHT) is its resistance to local enzymatic degradation. In skeletal muscle tissue, DHT is rapidly reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) into inactive 3α-androstanediol, severely limiting its utility in peripheral tissue assays . The 2α-methyl group on dromostanolone propionate provides critical steric hindrance, effectively neutralizing 3α-HSD affinity and preserving the active androgenic compound in target tissues for sustained receptor interaction [1].

Evidence DimensionResistance to 3α-HSD enzymatic reduction
Target Compound DataDromostanolone propionate (Highly resistant / Non-substrate)
Comparator Or BaselineDihydrotestosterone (DHT) (Rapidly metabolized to inactive metabolites)
Quantified DifferenceNear-complete prevention of 3α-HSD-mediated deactivation in muscle tissue.
ConditionsSkeletal muscle tissue homogenates / in vivo muscle models.

Essential for researchers requiring sustained androgen receptor agonism in muscle tissue without the confounding variable of rapid local metabolism.

Aromatase Resistance for Estrogen-Null Modeling

When modeling purely androgenic pathways, avoiding estrogenic cross-talk is critical. Testosterone propionate, a common benchmark, acts as a primary substrate for the aromatase enzyme, leading to significant conversion into estradiol and subsequent estrogen receptor activation [1]. Dromostanolone propionate, as a 5α-reduced DHT derivative, is structurally incapable of aromatization, ensuring 0% conversion to estrogenic metabolites [2]. This guarantees that all observed transcriptional changes are strictly mediated via the androgen receptor.

Evidence DimensionAromatase substrate viability (Conversion to estradiol)
Target Compound DataDromostanolone propionate (0% conversion / Non-substrate)
Comparator Or BaselineTestosterone propionate (High conversion rate to estradiol)
Quantified DifferenceAbsolute elimination of estrogenic metabolite formation.
ConditionsIn vivo endocrine models and aromatase-expressing cell lines.

Procuring this compound is necessary for breast cancer models or androgen assays where estrogen receptor activation would invalidate the experimental data.

Short-Term Androgen Receptor (AR) Agonist Assays

Due to its ~2-day half-life, dromostanolone propionate is the optimal choice for in vivo or cell-based assays requiring precise temporal control of AR activation. It allows researchers to establish rapid steady-state levels and execute short washout periods, which is impossible with longer-acting esters like dromostanolone enanthate [1].

Peripheral Tissue Metabolism and Muscle Modeling

The compound's 2α-methyl-induced resistance to 3α-HSD makes it an essential API for studying androgenic effects in skeletal muscle. Unlike unmethylated DHT, which degrades rapidly, dromostanolone propionate maintains structural integrity, providing reliable, sustained data in peripheral tissue models.

Estrogen-Null Endocrine and Oncology Research

In estrogen-sensitive models, such as specific breast cancer cell line studies, eliminating aromatization is critical. Dromostanolone propionate provides potent AR agonism without any risk of estradiol conversion, ensuring that experimental outcomes are not confounded by estrogen receptor cross-talk, unlike testosterone-based benchmarks[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

360.26644501 g/mol

Monoisotopic Mass

360.26644501 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

128.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X20UZ57G4O

Drug Indication

For use in females, for palliation of androgenresponsive recurrent mammary cancer in women who are more than one year but less than five years postmenopausal.

Pharmacology

Dromostanolone is a synthetic androgen, or male hormone, similar to testosterone. Dromostanolone works by attaching itself to androgen receptors; this causes it to interact with the parts of the cell involved in the making of proteins. It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others. These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells.
Dromostanolone Propionate is the propionate salt form of dromostanolone, a synthetic anabolic steroid related to dihydrotestosterone that has antiestrogenic effects. Dromostanolone inhibits the growth of estrogen receptor-presenting breast cancers; its virilizing effects limit its clinical usefulness. (NCI)

Mechanism of Action

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

521-12-0

Absorption Distribution and Excretion

Well absorbed following parenteral administration.

Wikipedia

Drostanolone_propionate
Hachimycin

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Marinov L, Tsekova V, Koĭnov K, Velikova M, Micheva D. [Drostanolone propionate (masteril) in disseminated breast cancer in women. Immediate results]. Khirurgiia (Sofiia). 1987;40(6):80-6. Bulgarian. PubMed PMID: 2830431.
2: Trams G. Effect of drostanolone propionate on the binding of oestradiol and dihydrotestosterone by normal and malignant target tissues. Eur J Cancer. 1977 Feb;13(2):149-53. PubMed PMID: 576855.
3: Chowdhury MS, Banks AJ, Bond WH, Jones WG, Ward HW. A comparison of drostanolone propionate (Masteril) and nandrolone decanoate (Deca-durabolin) in the treatment of breast carcinoma. Clin Oncol. 1976 Sep;2(3):203-6. PubMed PMID: 1036981.
4: von Lieven H, Büll U. [The treatment of metastasising mammary carcinoma with drostanolone propionate (masterid) (author's transl)]. MMW Munch Med Wochenschr. 1974 Nov 22;116(47):2043-6. German. PubMed PMID: 4216810.
5: Drings P, Fritsch H, Schmidt-Hermes HJ. [Experiences with Drostanolone-Propionate (Masterid) in metastasizing breast carcinoma]. Ther Ggw. 1972 Apr;111(4):547-8 passim. German. PubMed PMID: 5029717.
6: Van der Gugten AA. The effect of I-(morpholinomethyl)-4-phtalimido-piperidindione-2,6 and drostanolone propionate on the plasma prolactin concentration of oestrone-treated orchidectomized R-Amsterdam rats. Eur J Cancer. 1971 Dec;7(6):581-2. PubMed PMID: 5172331.
7: Petit JC, Klein T, Rodier D. [Hormonal therapy of advanced breast cancer with drostanolone propionate]. Bull Cancer. 1971 Oct-Dec;58(4):511-22. French. PubMed PMID: 4115657.
8: Poddig-von Riegen S, Notter G. [Treatment of disseminated mammary carcinoma with drostanolone propionate (Masterid). Report on 22 treated cases]. Munch Med Wochenschr. 1971 Apr 30;113(18):695-7. German. PubMed PMID: 5108667.
9: Brown IG. Treatment of disseminated mammary carcinoma with drostanolone propionate. Practitioner. 1970 Sep;205(227):336-7. PubMed PMID: 5536680.
10: Heney NM. Treatment of advanced breast carcinoma with drostanolone propionate. A case report. Bristol Med Chir J. 1970 Jul;85(315):75-6. PubMed PMID: 5536155.

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